cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Description

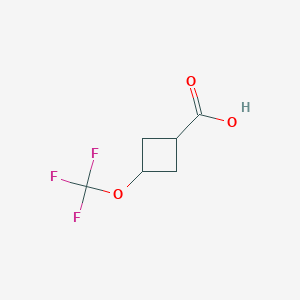

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9) is a cyclobutane derivative featuring a strained four-membered ring with two functional groups: a carboxylic acid (-COOH) and a trifluoromethoxy (-OCF₃) substituent in the cis configuration. Its molecular formula is C₆H₇F₃O₃, and it has a molar mass of 184.11 g/mol . The compound’s structural rigidity and electronic properties, conferred by the cyclobutane ring and electron-withdrawing trifluoromethoxy group, make it a candidate for applications in medicinal chemistry and materials science, particularly where stereochemical control and metabolic stability are critical.

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYACEIXYASETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247106-27-8 | |

| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethoxy-substituted alkene with a suitable cyclizing agent . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives .

Scientific Research Applications

Table 1: Summary of Synthesis Methods

| Method | Starting Material | Key Reagents | Yield (%) |

|---|---|---|---|

| Method A | Cyclobutanone | TMSCF3, CsF | 63.7 |

| Method B | 4-Oxocyclobutane | Bu3SnH | 40 |

| Method C | Methyl ester | Lithium tri-tert-butoxyaluminum hydride | 54 |

Biological Activities

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exhibits promising biological activities. Its structural characteristics allow it to act as a precursor for various bioactive compounds. Notably, it has been investigated for its potential as an inhibitor in several biological pathways.

- Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

- Inhibitory Activity : Studies have indicated that derivatives of this compound can inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and chemokine receptors (CXCR2), which are crucial in cancer progression and inflammatory responses .

Table 2: Biological Activities

| Activity Type | Target Enzyme/Pathway | Reference |

|---|---|---|

| Kinase Inhibition | CDK9 | |

| Anti-inflammatory | CXCR2 | |

| Metabolic Stability | Various |

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

- Case Study 1 : A study demonstrated the synthesis of a novel CDK9 inhibitor derived from this compound. The compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential for therapeutic use in oncology .

- Case Study 2 : Another research effort focused on modifying the compound to enhance its selectivity towards CXCR2. The resulting derivatives exhibited improved anti-inflammatory properties in animal models, indicating their applicability in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Ring Type | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid | C₆H₇F₃O₃ | 184.11 | Cyclobutane | -OCF₃ (cis) | Carboxylic acid |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | C₇H₄F₃NO₂ | 191.11 | Pyridine | -CF₃ | Carboxylic acid |

| cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₆O₃S | 264.34 | Cyclopentane | -S-CH₂-C₆H₄-CO- | Carboxylic acid |

Table 2. Inferred Property Comparison

| Compound | Acidity (Relative) | Lipophilicity (LogP)* | Stability (Ring Strain) | Reactivity Notes |

|---|---|---|---|---|

| This compound | High (due to -OCF₃) | Moderate | Low (high strain) | Susceptible to ring-opening |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Moderate | High | High (aromatic stability) | Stable under acidic conditions |

| cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | Moderate | High | Moderate | Oxidation-sensitive (S-group) |

*LogP values estimated based on substituent contributions.

Structural Effects on Properties

- Acidity: The trifluoromethoxy group’s electron-withdrawing nature enhances the carboxylic acid’s acidity compared to non-fluorinated analogs. This contrasts with pyridine derivatives, where aromatic nitrogen delocalizes electron density .

- Solubility : The cyclobutane ring’s hydrophobicity may reduce aqueous solubility compared to pyridine-based analogs, though the carboxylic acid group mitigates this effect.

Biological Activity

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring with a trifluoromethoxy group and a carboxylic acid functional group. Its unique structure and fluorinated nature contribute to its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The trifluoromethoxy group enhances the binding affinity and selectivity of bioactive molecules, making this compound a valuable building block in drug design. The compound can interact with various biological targets, influencing enzyme activity and receptor interactions. Its mechanism of action often involves binding to the active site of enzymes, thereby inhibiting their function or modifying their activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃O₃ |

| Molecular Weight | 201.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Carboxylic acid, Trifluoromethoxy |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry.

1. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain proteases or kinases, which are crucial for cellular signaling and metabolism.

2. Antitumor Activity

Preliminary studies have suggested that fluorinated compounds like this compound could exhibit antitumor properties. The structural modifications provided by the trifluoromethoxy group may enhance the compound's ability to penetrate tumor cells or modify their growth dynamics.

3. Drug Development Applications

In medicinal chemistry, this compound is being explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects. Its unique structure allows for modifications that could lead to novel therapeutic agents.

Case Studies

Several studies have investigated the biological implications of similar fluorinated compounds, providing insights into the potential applications of this compound.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of cyclobutane carboxylic acids, including those with trifluoromethyl groups. The evaluation included assessing their biological activity against cancer cell lines, indicating promising results for compounds with similar structures .

Case Study 2: Pharmacological Properties

Another research effort assessed the pharmacological properties of fluorinated cyclobutanes, demonstrating that these compounds can exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . This suggests that this compound may share these advantageous characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, and how does the trifluoromethoxy group influence reaction conditions?

- Methodological Answer :

- Multi-step synthesis : Begin with cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis. Introduce the trifluoromethoxy group using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to avoid hydrolysis.

- Functionalization : Couple the trifluoromethoxy group via nucleophilic substitution or radical-mediated pathways. Carboxylic acid introduction may involve oxidation of a methyl group or hydrolysis of nitriles.

- Key Considerations : The electron-withdrawing trifluoromethoxy group increases electrophilicity of adjacent carbons, requiring controlled temperatures (<0°C) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and cis/trans isomerism. The trifluoromethoxy group shows distinct splitting patterns in NMR.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%).

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374-compliant), safety goggles with side shields, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinated reagents.

- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the cyclobutane ring in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Mechanistic Insights : The trifluoromethoxy group stabilizes carbocation intermediates in electrophilic substitutions, directing attack to the meta position. In nucleophilic reactions (e.g., SN2), steric hindrance from the cyclobutane ring reduces reaction rates.

- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy or DFT calculations .

Q. What strategies are effective for resolving enantiomers of this compound in stereochemical studies?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases. Optimize retention times by adjusting temperature (25–40°C).

- Crystallization : Co-crystallize with chiral resolving agents (e.g., brucine or cinchona alkaloids) in ethanol/water mixtures. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize the trifluoromethoxy group’s electrostatic potential with Gaussian08.

- QSAR Studies : Corrogate substituent effects (e.g., logP, molar refractivity) with IC data from enzyme inhibition assays .

Q. In material science, how does incorporating this compound affect polymer thermal stability and mechanical properties?

- Methodological Answer :

- Polymer Synthesis : Co-polymerize with acrylates via free-radical initiation (AIBN, 70°C). Characterize thermal stability via TGA (decomposition >300°C due to C-F bonds).

- Mechanical Testing : Measure tensile modulus (DIN 53504) and glass transition temperature (DSC) to assess rigidity enhancement from the cyclobutane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.